molecular formula C8H9I B1295297 1-Iodo-2,3-dimethylbenzene CAS No. 31599-60-7

1-Iodo-2,3-dimethylbenzene

Cat. No. B1295297
CAS RN: 31599-60-7
M. Wt: 232.06 g/mol
InChI Key: DANMWBNOPFBJSZ-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethylbenzene is a chemical compound that is part of the family of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring. The specific structure of 1-iodo-2,3-dimethylbenzene includes iodine at the first position and methyl groups at the second and third positions of the benzene ring. This compound is related to other substituted benzenes and can be used in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted benzenes, such as 1-iodo-2,3-dimethylbenzene, often involves halogenation reactions or coupling reactions. For example, the synthesis of sterically crowded benzenes can be achieved by reacting hexabromobenzene with Grignard reagents followed by the addition of iodine . Similarly, the synthesis of iodobenzene derivatives can be catalyzed by iodobenzene itself, as seen in the synthesis of oxabicyclo compounds . Although the specific synthesis of 1-iodo-2,3-dimethylbenzene is not detailed in the provided papers, these methods suggest potential pathways for its production.

Molecular Structure Analysis

The molecular structure of substituted benzenes can be influenced by the steric and electronic effects of the substituents. For instance, bulky benzenes can exhibit interesting distortions in their structure due to steric pressures . The presence of iodine and methyl groups in 1-iodo-2,3-dimethylbenzene would likely affect its molecular geometry and electronic distribution, which could be investigated using spectroscopic methods and X-ray crystallography.

Chemical Reactions Analysis

Substituted benzenes, including iodobenzenes, can participate in various chemical reactions. For example, iodobenzene can catalyze the formation of oxabicyclo compounds through C-C and C-O bond formation . Additionally, reactions involving iodocarbenoids of zinc can lead to the synthesis of alkyl-substituted cycloheptatrienes from alkylbenzenes . These reactions demonstrate the reactivity of iodobenzenes and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-iodo-2,3-dimethylbenzene can be inferred from related compounds. For example, the ideal gas thermodynamic properties of 1,4-dimethylbenzene have been studied, suggesting that the methyl groups can exhibit free or nearly free internal rotation . The crystal structure of related compounds, such as 2-iodo-1,3-dimethoxybenzene, reveals weak C-H...pi interactions and non-bonding C-I...pi contacts, which could also be relevant for 1-iodo-2,3-dimethylbenzene . These properties are important for understanding the behavior of the compound under different conditions and in various reactions.

Scientific Research Applications

Application in Pharmaceuticals

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene is used in the synthesis of various pharmaceutical compounds . It is a key intermediate in the production of several drugs .
  • Methods of Application: The specific methods of application can vary depending on the drug being synthesized. For instance, it is used in the synthesis of isoniazid, a first-line drug for the treatment of tuberculosis . The exact procedures would be detailed in the specific synthesis protocols for each drug.
  • Results or Outcomes: The outcomes of these syntheses are the production of effective pharmaceutical compounds. For example, isoniazid is widely used in the treatment of tuberculosis .

Application in Agrochemicals

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene is used in the production of agrochemicals . It is a key intermediate in the synthesis of several herbicides, fungicides, and insecticides .
  • Methods of Application: The compound is used in the synthesis of an insecticide called imidacloprid , which is widely used to control pests in crops such as cotton, rice, and potatoes .
  • Results or Outcomes: The result of this application is the production of effective agrochemicals that help in pest control and crop protection .

Application in Dye Manufacturing

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the synthesis of various dyes . The compound can undergo electrophilic aromatic substitution, a key reaction in dye chemistry .
  • Methods of Application: The specific methods of application can vary depending on the dye being synthesized. The compound can react with different nucleophiles to give a substitution or addition product .
  • Results or Outcomes: The outcomes of these syntheses are the production of various dyes with different colors and properties .

Application in Polymer Production

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the production of certain types of polymers . It can undergo reactions to form monomers, which can then be polymerized to form the final product .
  • Methods of Application: The compound can undergo various reactions to form different types of monomers, which can then be polymerized using various techniques .
  • Results or Outcomes: The result of this application is the production of polymers with different properties, which can be used in various applications .

Application in Resin Production

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the production of certain types of resins . It can undergo reactions to form monomers, which can then be polymerized to form the final product .
  • Methods of Application: The compound can undergo various reactions to form different types of monomers, which can then be polymerized using various techniques .
  • Results or Outcomes: The result of this application is the production of resins with different properties, which can be used in various applications .

Application in Fragrance Synthesis

  • Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the synthesis of various fragrances . It is a key intermediate in the production of several aromatic compounds .
  • Methods of Application: The specific methods of application can vary depending on the fragrance being synthesized. The compound can react with different nucleophiles to give a substitution or addition product .
  • Results or Outcomes: The outcomes of these syntheses are the production of various fragrances with different scents and properties .

Future Directions

: Sigma-Aldrich: 1-Iodo-2,3-dimethylbenzene

properties

IUPAC Name

1-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMWBNOPFBJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185481
Record name Benzene, 1-iodo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2,3-dimethylbenzene

CAS RN

31599-60-7
Record name 1-Iodo-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31599-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WT Jiang, MY Xu, S Yang, XY Xie… - Angewandte Chemie …, 2020 - Wiley Online Library
The Catellani reaction has received substantial attention because it enables rapid multiple derivatization on aromatics. While using alkyl electrophiles to achieve ortho‐alkylation was …
Number of citations: 31 onlinelibrary.wiley.com
K Iida, S Ishida, T Watanabe, T Arai - The Journal of Organic …, 2019 - ACS Publications
Herein, a disulfide-catalyzed electrophilic iodination of aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been developed. The disulfide activates DIH as a Lewis …
Number of citations: 31 pubs.acs.org
TC Schmidt, M Less, R Haas, E von Löw… - … of Chromatography A, 1998 - Elsevier
A new method for the selective determination of aromatic amines is presented, which is based on the solid-phase extraction at pH 9 and subsequent derivatization of the analytes to the …
Number of citations: 88 www.sciencedirect.com
N Della Ca, M Fontana, D Xu, M Cremaschi… - Tetrahedron, 2015 - Elsevier
Developments are reported in the catalytic synthesis of biaryls containing an ortho-carbaldehyde or 6H-dibenzopyrans in the presence of palladium/norbornene as catalyst. The …
Number of citations: 9 www.sciencedirect.com
HR Khatri - 2015 - rave.ohiolink.edu
The chemistry related to hypervalent iodine compounds has been extensively studied in the past few decades due to the environmentally benign character of hypervalent iodine …
Number of citations: 1 rave.ohiolink.edu
AP Chorlton - Annual Reports Section" B"(Organic Chemistry), 1992 - pubs.rsc.org
In. n systems with localized double bonds, the switch from one localization pattern to another symmetry-equivalent one is generally considered to proceed via a delocalized transition …
Number of citations: 1 pubs.rsc.org
C Sagnes, G Fournet, G Satala, AJ Bojarski… - European Journal of …, 2014 - Elsevier
Based on 5-HT 1A and 5-HT 7 ligand MR25003 scaffold, a new series of 1-aryl indole analogues were prepared and evaluated against 5-HT 7 receptors. Modulations of aryl moieties …
Number of citations: 15 www.sciencedirect.com
A Kubota - 2012 - deepblue.lib.umich.edu
A traditional Pd(0/II) mechanism is commonly evoked for a number of well-known cross-coupling reactions (ie Heck, Suzuki, Negishi, etc). In recent years, there has been great interest …
Number of citations: 0 deepblue.lib.umich.edu
XY Xie, WT Jiang, B Xiao - Synthesis, 2021 - thieme-connect.com
Synthesis of seven-membered carbocycle-fused aromatics was realized by Catellani reaction using terminally brominated alkyl carbagermatranes through intermolecular cyclization …
Number of citations: 4 www.thieme-connect.com
JL Kristensen, A Püschl, M Jensen… - Journal of medicinal …, 2010 - ACS Publications
A series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold with aryl, heteroaryl, …
Number of citations: 13 pubs.acs.org

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